2,3-Diethylaniline
Overview
Description
2,3-Diethylaniline is an organic compound with the molecular formula C10H15N . It is a colorless liquid but commercial samples are often yellow .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two ethyl groups and one amine group attached to it . The molecular weight is 149.24 g/mol .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 0.99 g/cm3 at 20 °C . It has a molecular weight of 149.24 g/mol . More specific physical and chemical properties are not detailed in the search results.
Scientific Research Applications
Environmental Monitoring and Waste Management
2,6-Diethylaniline, a structural analog of 2,3-diethylaniline, has been identified in industrial pesticide wastewater. A gas chromatography method with a flame ion detector was developed to trace and quantify 2,6-diethylaniline in this context, indicating its importance in environmental monitoring and waste management practices (Xiong Xiao-mei, 2008).
Sensory and Detection Technologies
This compound derivatives have been used to design and synthesize selective and sensitive probes for the detection of bivalent copper ions. One particular compound demonstrated significant changes in absorption and fluorescence intensity upon interaction with Cu(II) ions. This indicates its potential as a novel probe in sensory technologies and on-site visual detection, particularly in applications where high sensitivity and selectivity are required (Y. Gawale et al., 2019).
Material Sciences and Thin Film Analysis
Plasma polymerized 2,6-diethylaniline (PPDEA) thin films, related to this compound, were analyzed to understand the effects of heat treatment and aging on their structural and optical properties. This research is crucial in material science, especially for applications requiring stability and precise optical properties in polymers and thin films (R. Matin & A. H. Bhuiyan, 2012).
Chemical Reactivity and Interaction Studies
The reactivity patterns of diethylaniline radical cations, including those formed by this compound, have been studied to understand their interactions with various nucleophiles. This research provides valuable insights into the chemical behavior of diethylaniline compounds and their potential applications in synthetic organic chemistry (Michael Kirchgessner et al., 2006).
Catalysis and Industrial Applications
N,N-diethylaniline, closely related to this compound, has been used as a co-catalyst in polymerization reactions, indicating its utility in industrial processes. It also serves roles in corrosion inhibition and as an antioxidant for lubricating oils, showcasing its versatility in various industrial applications (S. Narayanan & K. Deshpande, 2000).
Safety and Hazards
Properties
IUPAC Name |
2,3-diethylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKTWPJEIBKCIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.